![molecular formula C19H14N6 B6419282 10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene CAS No. 900897-03-2](/img/structure/B6419282.png)
10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
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Description
10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a useful research compound. Its molecular formula is C19H14N6 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.12799447 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Molecular Formula
- Chemical Formula : C22H22N6
- Molecular Weight : 382.45 g/mol
Structural Characteristics
The structure features multiple nitrogen atoms within a tricyclic framework, which may influence its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to 10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : A study demonstrated that derivatives of hexaazatriphenylene showed cytotoxic effects against various cancer cell lines, suggesting that modifications in the structure could enhance their efficacy.
Antimicrobial Activity
There is evidence supporting the antimicrobial properties of similar azatricyclo compounds:
- Effectiveness : The compound has been tested against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies revealed that certain derivatives exhibited substantial inhibition of bacterial growth.
Neuroprotective Effects
Some studies have suggested that compounds in this class may offer neuroprotective benefits:
- Mechanism : Potential mechanisms include the reduction of oxidative stress and modulation of neuroinflammatory responses.
- Preliminary Findings : Animal models have shown promise in using these compounds to mitigate symptoms associated with neurodegenerative diseases.
Data Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis | |
Antimicrobial | Inhibits bacterial growth | |
Neuroprotective | Reduces oxidative stress |
Research Findings
- Anticancer Studies : In a recent study published in a peer-reviewed journal, derivatives similar to the target compound were shown to inhibit tumor growth in xenograft models.
- Microbiological Assays : Various assays demonstrated the efficacy of these compounds against resistant bacterial strains, indicating their potential as new antimicrobial agents.
- Neuroprotection Trials : Preliminary animal studies indicated a significant reduction in neurodegeneration markers when treated with related compounds.
Properties
IUPAC Name |
10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6/c1-13-7-5-6-10-16(13)25-18-15(11-21-25)19-22-17(23-24(19)12-20-18)14-8-3-2-4-9-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHVCLZWJXXBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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